

Application Notes and Protocols for I-ACS-10759 in In Vitro Research

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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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Introduction

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.^[1] By targeting Complex I, **IACS-10759** effectively disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production and inducing metabolic stress in cells highly dependent on this pathway for energy.^[2] These characteristics make **IACS-10759** a valuable tool for investigating cellular metabolism, particularly in the context of cancer research, where many tumor types exhibit a reliance on OXPHOS.^[3] These application notes provide detailed information on the solubility of **IACS-10759** and protocols for its use in various in vitro experiments.

Data Presentation

Table 1: Solubility of **IACS-10759**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Dimethyl Sulfoxide (DMSO)	24.23	43.07
Dimethylformamide (DMF)	0.10	0.18
Ethanol	Data not readily available	Data not readily available
Water	Data not readily available	Data not readily available

Data sourced from MedKoo Biosciences product data sheet.[\[4\]](#)

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay Type	Cell Line Examples	Concentration Range	Incubation Time
Proliferation/Viability	Z-138, Maver-1, various T-ALL cell lines	Nanomolar (nM) range	72 hours
Metabolic Studies (OCR)	Chronic Lymphocytic Leukemia (CLL) cells, DLBCL cell lines	100 nM	24 hours
Apoptosis Induction	Acute Myeloid Leukemia (AML) cell lines	Variable (synergistic with other agents)	24 - 48 hours
General Inhibition of OXPHOS	Various cancer cell lines	IC50 < 10 nM	Dependent on experimental endpoint

Experimental Protocols

Preparation of IACS-10759 Stock Solution

Objective: To prepare a high-concentration stock solution of **IACS-10759** for subsequent dilution to working concentrations for in vitro experiments.

Materials:

- **IACS-10759** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Protocol:

- Allow the **IACS-10759** powder and anhydrous DMSO to equilibrate to room temperature.
- Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of **IACS-10759** (Molecular Weight: 562.6 g/mol), you would add 177.7 μ L of DMSO.
- Carefully add the calculated volume of DMSO to the vial containing the **IACS-10759** powder.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term stability.

In Vitro Cell Viability Assay

Objective: To determine the effect of **IACS-10759** on the proliferation and viability of a chosen cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

- 96-well cell culture plates
- **IACS-10759** stock solution (e.g., 10 mM in DMSO)
- Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

Protocol:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of the **IACS-10759** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from low nM to μ M range). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest **IACS-10759** concentration).
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of **IACS-10759**.
- Incubate the plate for the desired period (e.g., 72 hours) in a standard cell culture incubator.
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and calculate the IC50 value.

Measurement of Oxygen Consumption Rate (OCR)

Objective: To assess the inhibitory effect of **IACS-10759** on mitochondrial respiration.

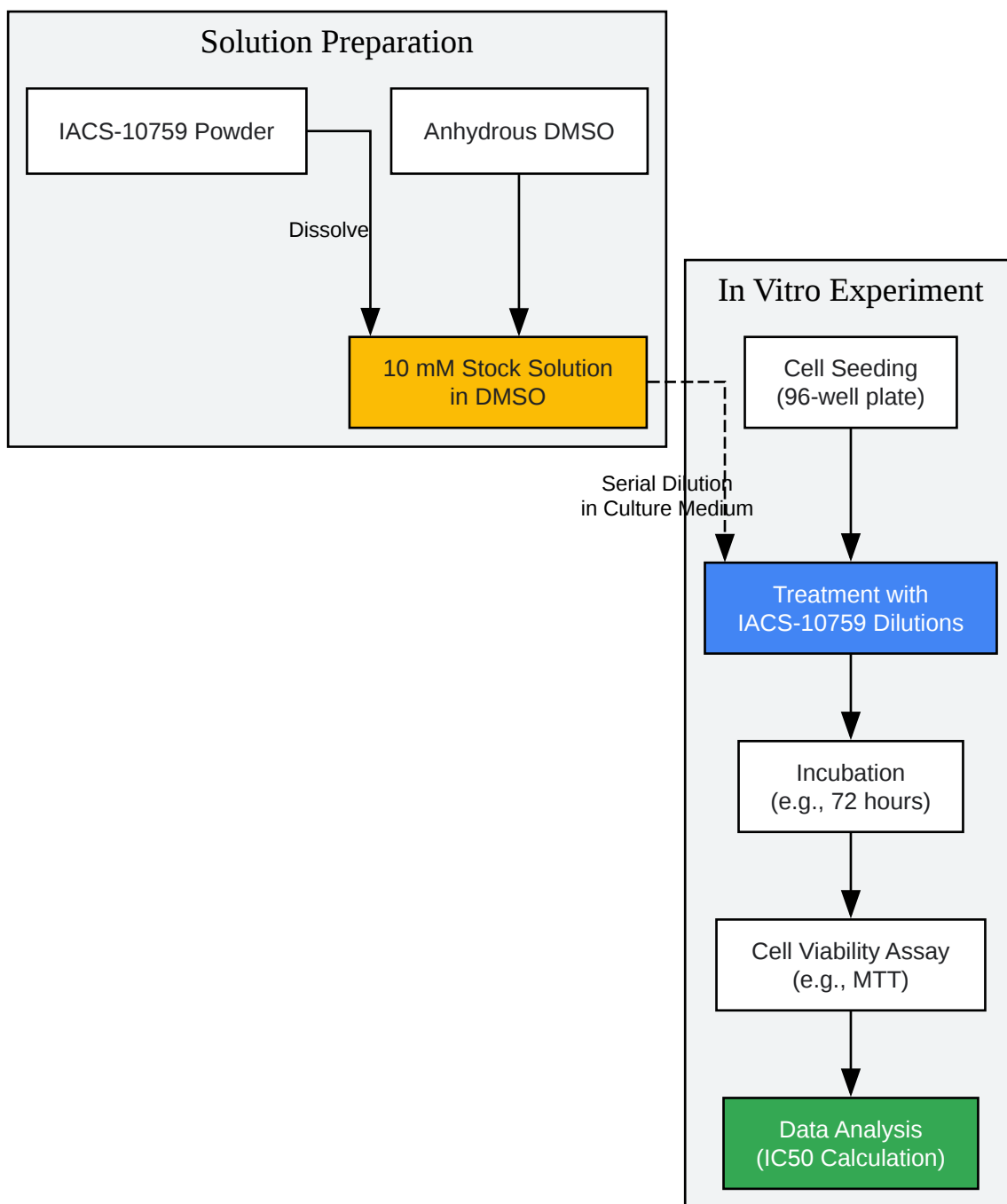
Materials:

- Cell line of interest
- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer
- **IACS-10759** stock solution
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

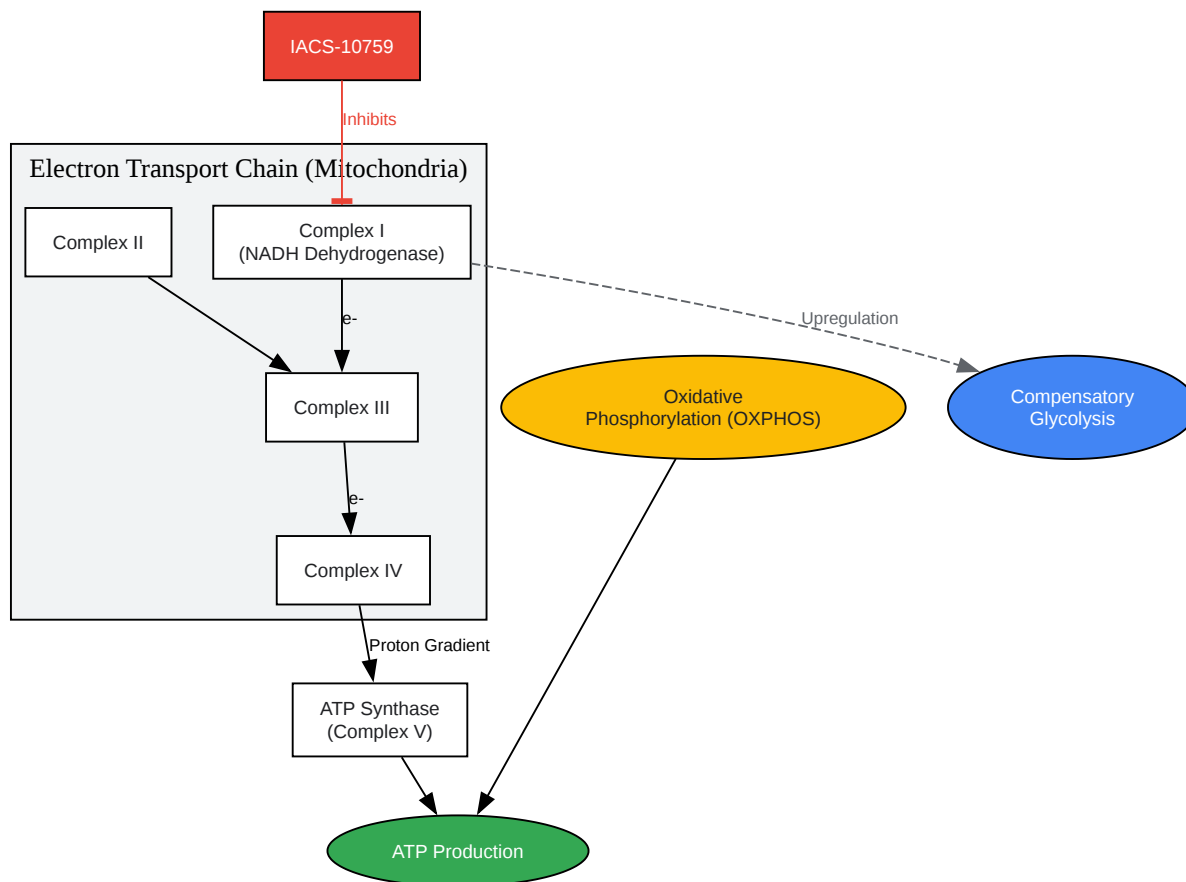
- Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
- The following day, treat the cells with the desired concentration of **IACS-10759** (e.g., 100 nM) or vehicle control and incubate for a specified time (e.g., 24 hours).[\[5\]](#)
- Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
- Load the mitochondrial stress test reagents into the injector ports of the Seahorse XF sensor cartridge.
- Calibrate the Seahorse XF Analyzer.
- Load the cell culture microplate into the analyzer and perform the mitochondrial stress test.
- Analyze the resulting data to determine the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in **IACS-10759**-treated cells indicates inhibition of mitochondrial respiration.[\[5\]](#)

Mandatory Visualization



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Caption: Workflow for preparing **IACS-10759** and conducting an in vitro cell viability assay.



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Caption: Signaling pathway illustrating the mechanism of action of **IACS-10759**.

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